Fulvestrant, 7beta-
Overview
Description
Fulvestrant, also known as 7beta-Fulvestrant, is an estrogen receptor antagonist used to treat hormone-receptor (HR) positive, human epidermal growth factor receptor 2 (HER2)-negative advanced breast cancer in postmenopausal women who have not been previously treated with other medicines . It is a selective estrogen receptor degrader (SERD) and works by binding to the estrogen receptor and destabilizing it, causing the cell’s normal protein degradation processes to destroy it .
Synthesis Analysis
The synthesis of Fulvestrant involves complex chemical reactions. A study by Thirupathi Dongala et al. provides a detailed analysis of the chromatographic separation of fulvestrant . The study also discusses the system suitability parameters and the method’s sensitivity.Molecular Structure Analysis
Fulvestrant is a steroidal 7α-alkylsulfinyl analog of 17β-estradiol . Its molecular formula is C32H47F5O3S . The molecule contains a total of 91 bonds, including 44 non-H bonds, 7 multiple bonds, 14 rotatable bonds, 1 double bond, 6 aromatic bonds, and 1 sulfoxide .Chemical Reactions Analysis
Fulvestrant binds to estrogen receptors present in cancer cells and achieves its anti-estrogen effects through two separate mechanisms . First, fulvestrant binds to the receptors and downregulates them so that estrogen is no longer able to bind to these receptors .Physical and Chemical Properties Analysis
Fulvestrant is a steroidal 7α-alkylsulfinyl analog of 17β-estradiol . Its molecular formula is C32H47F5O3S . The molecule contains a total of 91 bonds, including 44 non-H bonds, 7 multiple bonds, 14 rotatable bonds, 1 double bond, 6 aromatic bonds, and 1 sulfoxide .Scientific Research Applications
Fulvestrant in Advanced Breast Cancer Therapy
Fulvestrant is recommended for patients with hormone receptor-positive advanced breast cancer who progress after aromatase inhibitor therapy. The integration of fulvestrant with targeted therapies, particularly in the second-line treatment setting, has shown promise. Research indicates that combining fulvestrant with cyclin-dependent kinase 4/6 (CDK4/6) inhibitors or phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors yields clinically meaningful improvements in progression-free survival. This suggests that fulvestrant's mechanism of action, potentially involving the modulation of endocrine resistance pathways, could be beneficial when used in combination with agents targeting specific resistance mechanisms in breast cancer therapy (Sammons, Kornblum, & Blackwell, 2018)[https://consensus.app/papers/fulvestrantbased-combination-therapy-secondline-sammons/258cccc2d925501e823dbf717adbbf0f/?utm_source=chatgpt].
Pharmacologic Profile and Comparison
Fulvestrant's pharmacological profile is distinct from other endocrine therapies such as tamoxifen and aromatase inhibitors. It exhibits minimal effects on sex hormone endocrinology, bone metabolism, and lipid biochemistry, positioning it as a valuable therapy for advanced breast cancer (ABC). The comparison highlights fulvestrant's lack of CYP3A4-mediated drug interactions, suggesting a safer profile in multidrug regimens (Buzdar & Robertson, 2006)[https://consensus.app/papers/fulvestrant-pharmacologic-profile-versus-existing-buzdar/03b0b86cccf65cd482d22fbb64850f6a/?utm_source=chatgpt].
Fulvestrant in First-line and Second-line Settings
Fulvestrant's efficacy in both first-line and second-line treatments of advanced breast cancer has been systematically reviewed. Although it shows similar effectiveness to tamoxifen and aromatase inhibitors, it stands out for its favorable tolerance and quality of life assessments in patients. This positions fulvestrant as a viable option in various therapeutic settings, demonstrating the need for continued exploration of its use across different stages of breast cancer treatment (Kothari & Argenta, 2010)[https://consensus.app/papers/treatment-advanced-breast-cancer-focus-fulvestrant-kothari/5a2a4269909055caa43e114d6751492b/?utm_source=chatgpt].
Mechanism of Action
Safety and Hazards
Fulvestrant should be used with caution. Avoid breathing dust/fume/gas/mist/vapours/spray. Avoid prolonged or repeated exposure. Keep away from sources of ignition. Take precautionary measures against static discharge . It may cause harm to breast-fed children and is very toxic to aquatic life with long-lasting effects .
Properties
IUPAC Name |
(7S,8R,9S,13S,14S,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26+,27-,28-,29+,30-,41?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUXBMIQPBEWFH-MSCODYEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@H](CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47F5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40193748 | |
Record name | 7beta-Fulvestrant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40193748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
407577-53-1 | |
Record name | Fulvestrant, 7beta- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0407577531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7beta-Fulvestrant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40193748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FULVESTRANT, 7.BETA.- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8HA5DT6RS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.